

Sonvuterkib: A Technical Guide to a Potent ERK1/2 Inhibitor

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Compound of Interest

Compound Name: Sonvuterkib

Cat. No.: B15614438

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Abstract

Sonvuterkib, also known as WX001, is a potent and selective small molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). As key components of the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1 and ERK2 play a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a frequent driver of oncogenesis, making it a prime target for cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available pharmacological data for **Sonvuterkib**. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Chemical Structure and Properties

Sonvuterkib is a complex heterocyclic molecule with the systematic IUPAC name 2'-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5'-[(6-methylpyridin-2-yl)methyl]spiro[oxetane-3,6'-pyrrolo[3,4-d][1,2]thiazole]-4'-one.[3] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Synonyms	WX001	[1]
Molecular Formula	C ₂₃ H ₂₂ N ₈ O ₂ S	[3]
Molecular Weight	474.5 g/mol	[3]
CAS Number	2890225-50-8	
Appearance	Solid	
Solubility	Soluble in DMSO	

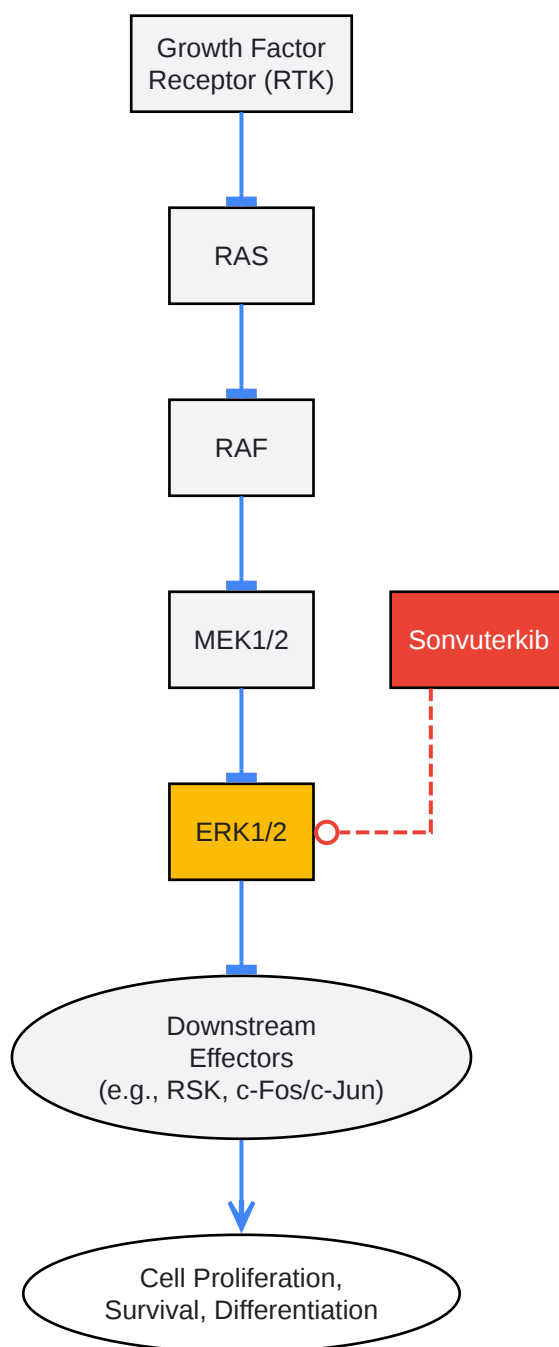
Mechanism of Action: Targeting the RAF/MEK/ERK Signaling Pathway

Sonvuterkib exerts its biological effects through the direct inhibition of ERK1 and ERK2, the final kinases in the canonical RAS/RAF/MEK/ERK signaling cascade. This pathway is a critical regulator of cellular processes and is often constitutively activated in various cancers through mutations in upstream components like RAS or BRAF.

Upon activation by growth factors or other stimuli, Receptor Tyrosine Kinases (RTKs) initiate a signaling cascade that leads to the activation of RAS. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF), which in turn phosphorylate and activate MEK1 and MEK2. Activated MEK1/2 are dual-specificity kinases that phosphorylate ERK1 and ERK2 on threonine and tyrosine residues, leading to their activation.

Activated ERK1/2 then translocate to the nucleus to phosphorylate a multitude of downstream substrates, including transcription factors such as c-Fos, c-Jun (components of AP-1), and members of the Ets family. This leads to the regulation of gene expression programs that drive cell proliferation, prevent apoptosis, and promote cell survival.

Sonvuterkib, by directly inhibiting ERK1/2, blocks this final crucial step in the signaling cascade, thereby preventing the phosphorylation of downstream effectors and mitigating the pro-oncogenic outputs of an aberrantly activated MAPK pathway.



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Figure 1. Simplified schematic of the RAF/MEK/ERK signaling pathway and the point of inhibition by **Sonvuterkib**.

Pharmacological Properties

Sonvuterkib is a highly potent inhibitor of both ERK1 and ERK2. The available in vitro data are summarized in the table below.

Target	IC ₅₀ (nM)	Assay Type	Reference
ERK1	1.4	Biochemical Assay	[1]
ERK2	0.54	Biochemical Assay	[1]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

While the specific protocol for determining the IC₅₀ values of **Sonvuterkib** has not been publicly disclosed, a general methodology for such assays is as follows. This protocol is provided for illustrative purposes and may not reflect the exact conditions used for **Sonvuterkib**.

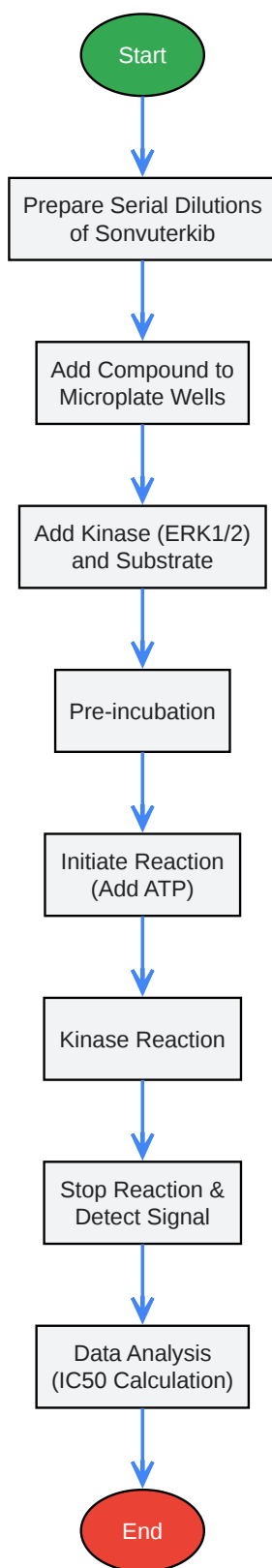
Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase.

Materials:

- Recombinant human ERK1 or ERK2 enzyme
- Kinase-specific substrate (e.g., a peptide or protein substrate)
- ATP (Adenosine triphosphate)
- Test compound (**Sonvuterkib**) dissolved in DMSO
- Assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, and DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Microplates (e.g., 384-well plates)

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- Add the diluted compound to the wells of the microplate.
- Add the kinase and substrate solution to the wells.
- Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow for compound binding to the kinase.
- Initiate the kinase reaction by adding ATP to the wells.
- Incubate the plate at room temperature for a defined reaction time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for instance, measures the amount of ADP produced, which is directly proportional to kinase activity.
- Data Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.



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